molecular formula C22H27N7O B10993397 N-[5-(1H-benzimidazol-2-yl)pentyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B10993397
M. Wt: 405.5 g/mol
InChI Key: IDEBXGQOHNUWKB-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole core Common reagents used in these reactions include benzaldehydes, sodium metabisulphite, and various solvents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and antiparasitic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide stands out due to its unique combination of the benzimidazole and bipyrazole moieties, which may confer enhanced pharmacological properties and a broader spectrum of activity compared to other similar compounds. Its structural complexity also allows for diverse chemical modifications, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H27N7O/c1-14-21(15(2)29(3)28-14)18-13-19(27-26-18)22(30)23-12-8-4-5-11-20-24-16-9-6-7-10-17(16)25-20/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,23,30)(H,24,25)(H,26,27)

InChI Key

IDEBXGQOHNUWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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